Methyl 2-bromo-4-methylnicotinate
Description
Properties
IUPAC Name |
methyl 2-bromo-4-methylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5-3-4-10-7(9)6(5)8(11)12-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSUQLXSDZSREO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)Br)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Safe Handling of 2-Bromo-4-methylnicotinic Acid Methyl Ester
Executive Summary
This document provides a comprehensive safety and handling guide for 2-bromo-4-methylnicotinic acid methyl ester, intended for researchers, scientists, and drug development professionals. Moving beyond a standard Safety Data Sheet (SDS), this guide synthesizes toxicological data, field-proven handling protocols, and risk mitigation strategies from a senior scientist's perspective. The core principle of this guide is the proactive management of risk through a deep understanding of the compound's chemical nature. The structure contains a halogenated pyridine core, which necessitates stringent handling protocols to minimize exposure. Key hazards include potential skin, eye, and respiratory irritation, with unknown long-term toxicological effects. This guide establishes a framework for safe laboratory practices, encompassing everything from initial risk assessment to emergency response and proper disposal.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is the foundation of a robust safety plan.
| Property | Value | Source |
| Chemical Name | 2-bromo-4-methylnicotinic acid methyl ester | - |
| Synonym(s) | Methyl 2-bromo-4-methylnicotinate | - |
| CAS Number | Not readily available; structural analogs used for hazard assessment. | - |
| Molecular Formula | C₈H₈BrNO₂ | [1] |
| Molecular Weight | 230.06 g/mol | [1] |
| Appearance | Assumed to be a solid (powder/crystalline) at room temperature. | [2][3] |
| Storage | Store in a dry, sealed container, potentially at room temperature or refrigerated (0-8 °C).[2][3] | [2][3] |
Note: Specific physicochemical data like melting point, boiling point, and solubility for this exact compound are not widely published. Data is inferred from similar brominated nicotinic acid derivatives.
Hazard Identification and Toxicological Profile
While specific toxicological data for 2-bromo-4-methylnicotinic acid methyl ester is scarce, a structural analysis allows for a predictive hazard assessment based on its constituent moieties. It is prudent to treat all substances of unknown toxicity as hazardous.[4]
-
Halogenated Pyridine Core: Brominated pyridines are a class of compounds with documented biological activity, including potential toxicity.[5][6] The pyridine ring itself can cause adverse health effects, including liver damage and neurological symptoms such as headaches and giddiness with sufficient exposure.[7][8] The presence of a bromine atom can enhance reactivity and may increase the potential for skin and respiratory irritation.[5]
-
Methyl Ester Group: This functional group presents a pathway for in-vivo hydrolysis, potentially releasing the corresponding carboxylic acid and methanol. While the primary toxicity concern remains the brominated pyridine core, metabolic processes should be considered.
-
Particulate Hazards: As a solid, the compound poses an inhalation risk.[9] Fine powders can easily become airborne, leading to respiratory tract irritation and systemic absorption.[10][11]
GHS Hazard Classification (Anticipated): Based on analogs like 5-Bromo-4-methylnicotinic acid and other brominated esters, the following classifications should be assumed:[3][12][13][14]
| Hazard Class | Category | Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Skin Irritation | Category 2 | H315: Causes skin irritation. |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation. |
Exposure Controls and Personal Protective Equipment (PPE)
Minimizing exposure is a fundamental principle of laboratory safety.[4] This is achieved through a hierarchy of controls, starting with engineering controls, supplemented by administrative procedures and, finally, personal protective equipment.
Engineering Controls
-
Chemical Fume Hood: All manipulations of 2-bromo-4-methylnicotinic acid methyl ester, especially handling of the solid powder, must be conducted inside a certified chemical fume hood to prevent inhalation of airborne particulates.[11][15] The hood should have a face velocity between 80-120 feet per minute.
-
Ventilated Enclosures: For weighing operations, a ventilated balance enclosure or powder containment hood is highly recommended to minimize contamination of the laboratory and analytical equipment.[11]
Personal Protective Equipment (PPE)
The final barrier between the researcher and the chemical hazard is PPE. Selection must be based on the specific tasks being performed.
| PPE Item | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile Gloves (minimum) | Nitrile provides good splash protection against a wide range of chemicals. For prolonged handling or when using organic solvents for dissolution, consult a glove manufacturer's resistance chart.[16][17] Always double-glove when handling highly toxic or unknown compounds.[10] Change gloves immediately if contamination is suspected and every two hours during continuous use.[10] |
| Eye Protection | ANSI Z87.1-rated Safety Glasses with Side Shields (minimum) | Required for all laboratory work. |
| Chemical Splash Goggles | Must be worn when there is any risk of splashing, such as when transferring solutions or during spill cleanup.[18] | |
| Body Protection | Flame-Resistant Laboratory Coat | A fully fastened lab coat is mandatory to protect skin and personal clothing from contamination.[4] |
| Respiratory | Not typically required if work is performed within a fume hood. | Use of a respirator (e.g., an N95 for powders or an organic vapor cartridge for solutions) requires enrollment in a formal respiratory protection program, including fit-testing and training, as mandated by OSHA.[15] |
Safe Handling and Storage Protocols
Adherence to standardized procedures is critical for preventing accidental exposure and maintaining a safe laboratory environment.
Protocol for Weighing and Handling Solid Compound
-
Preparation: Designate a specific area within the fume hood for handling the powder.[10] Line the work surface with absorbent bench paper.[10]
-
Tare Container: Tare a clean, sealable container (e.g., a vial with a screw cap) on a balance outside the fume hood.
-
Transfer: Move the tared container and the stock bottle of 2-bromo-4-methylnicotinic acid methyl ester into the fume hood.
-
Aliquot: Carefully transfer the desired amount of powder from the stock bottle to the tared container. Use spatulas and tools that minimize dust generation. Avoid creating puffs of airborne powder.
-
Seal and Weigh: Securely close the tared container containing the aliquot.
-
Final Weighing: Move the sealed container to the balance to obtain the final weight. This prevents contamination of the balance.[10]
-
Decontamination: Clean all tools and the work surface within the fume hood.
Storage Requirements
-
Container: Store in a tightly sealed, clearly labeled container to prevent contamination and accidental misuse.
-
Location: Keep in a cool, dry, and well-ventilated area.[19]
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[13]
First-Aid and Emergency Procedures
Rapid and correct response to an exposure or spill can significantly mitigate potential harm. All laboratory personnel must be familiar with the location and operation of emergency equipment, including safety showers and eyewash stations.[4]
Exposure Response
-
Skin Contact: Immediately remove all contaminated clothing.[20] Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[21]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[18] Remove contact lenses if present and easy to do. Seek immediate medical attention.[19]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[19]
Spill Response Workflow
A structured response is critical to safely managing a chemical spill.[22]
Risk Assessment and Workflow
Proactive risk assessment is the cornerstone of modern laboratory safety, as outlined in frameworks like OSHA's Laboratory Standard.[23][24][25] Before any new procedure involving this compound, a formal risk assessment should be performed.
This workflow encourages a systematic approach to safety, ensuring that hazards are understood and controlled before work begins. This aligns with the principles of "Prudent Practices in the Laboratory," which advocate for careful planning and risk evaluation.[26][27][28]
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Positional Isomerism in Drug Discovery: A Comparative Analysis of Methyl 2-bromo-4-methylnicotinate and its 4-bromo Isomer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of medicinal chemistry, positional isomerism represents a critical design element, where the seemingly minor relocation of a functional group can profoundly alter a molecule's physicochemical properties, reactivity, and biological activity. This technical guide provides an in-depth comparative analysis of two key pyridine-based building blocks: Methyl 2-bromo-4-methylnicotinate and its constitutional isomer, Methyl 4-bromo-2-methylnicotinate. We will explore the fundamental differences in their structure, spectroscopic signatures, synthetic accessibility, and chemical reactivity, particularly in the context of cross-coupling reactions vital to modern drug discovery. This document serves as a comprehensive resource for researchers, offering field-proven insights and detailed protocols to enable the strategic selection and application of these versatile intermediates.
Introduction
Nicotinic acid and its derivatives are privileged scaffolds in pharmaceutical development, forming the core of numerous approved drugs. The introduction of halogen atoms, such as bromine, onto the pyridine ring provides a reactive handle for constructing more complex molecular architectures through reactions like the Suzuki-Miyaura cross-coupling.[1][2] However, the precise location of this bromine atom, in relation to other substituents, dictates the molecule's electronic and steric profile. This guide focuses on two specific isomers that highlight this principle: this compound and Methyl 4-bromo-2-methylnicotinate. Understanding their distinct characteristics is not merely an academic exercise; it is essential for controlling synthetic outcomes, predicting metabolic pathways, and ultimately, designing more effective and selective therapeutic agents.
Chapter 1: Core Structural and Physicochemical Properties
The foundational differences between the two isomers begin with the arrangement of the bromo and methyl substituents on the pyridine ring, which is esterified at the 3-position.
In this compound, the bromine atom is positioned ortho to both the ring nitrogen and the methyl carboxylate group. This placement results in significant electronic activation, making the C-Br bond susceptible to oxidative addition in metal-catalyzed reactions.[3] Conversely, in Methyl 4-bromo-2-methylnicotinate, the bromine is at the C4 position, flanked by two C-H bonds, making it sterically more accessible but electronically distinct from the C2 position.
Data Presentation: Comparative Physicochemical Properties
The following table summarizes the key computed and known properties of the two isomers. Note that for Methyl 4-bromo-2-methylnicotinate, data from its close analog, Ethyl 4-bromo-2-methylnicotinate, is used for reference.[4]
| Property | This compound | Methyl 4-bromo-2-methylnicotinate |
| IUPAC Name | methyl 2-bromo-4-methylpyridine-3-carboxylate | methyl 4-bromo-2-methylpyridine-3-carboxylate |
| Molecular Formula | C₈H₈BrNO₂ | C₈H₈BrNO₂ |
| Molecular Weight | 230.06 g/mol | 230.06 g/mol |
| CAS Number | Not readily available | 1256818-41-3 (for Ethyl ester)[4] |
| Canonical SMILES | COC(=O)C1=C(C=CN=C1Br)C | COC(=O)C1=C(Br)C=CN=C1C |
| Predicted LogP | 1.85 | 1.98 |
Chapter 2: Spectroscopic Differentiation
Unequivocal differentiation between these isomers in the laboratory is paramount. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), provide definitive fingerprints for each structure.
¹H NMR Spectroscopy
The most telling differences appear in the aromatic region of the proton NMR spectrum.
-
This compound: The two aromatic protons at the C5 and C6 positions are adjacent. They will appear as two distinct doublets, each with a typical ortho-coupling constant (J ≈ 5-8 Hz).
-
Methyl 4-bromo-2-methylnicotinate: The aromatic protons at C5 and C6 are not adjacent. They are separated by the bromine at C4 and the nitrogen atom, respectively. Therefore, they will appear as two singlets (or very finely split doublets due to long-range coupling).
Data Presentation: Predicted ¹H NMR Spectral Data
| Isomer | Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound | ~8.2 ppm | Doublet | H-6 |
| ~7.1 ppm | Doublet | H-5 | |
| ~3.9 ppm | Singlet | -OCH₃ | |
| ~2.5 ppm | Singlet | -CH₃ | |
| Methyl 4-bromo-2-methylnicotinate | ~8.6 ppm | Singlet | H-6 |
| ~7.6 ppm | Singlet | H-5 | |
| ~3.9 ppm | Singlet | -OCH₃ | |
| ~2.7 ppm | Singlet | -CH₃ |
Mass Spectrometry (MS)
Both isomers will exhibit an identical molecular ion (M⁺) peak at m/z 229 and 231, with a characteristic ~1:1 intensity ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. While fragmentation patterns may show subtle differences, MS alone is insufficient for definitive isomeric assignment without fragmentation analysis (MS/MS) and authentic standards.
Experimental Protocols: Analytical Workflow
Chapter 3: Synthesis Strategies and Methodologies
The synthesis of each isomer requires a distinct strategy to control the regiochemistry of the bromination and substituent placement.
Synthesis of Methyl 4-bromo-2-methylnicotinate
A common and reliable route begins with commercially available 2-methylnicotinic acid. The key is to introduce the bromine at the 4-position, which is often achieved via a Sandmeyer-type reaction on a 4-amino precursor or direct bromination under specific conditions.
Synthesis of this compound
For this isomer, the strategy involves brominating the electron-rich C2 position. This can often be achieved directly from 4-methylnicotinic acid or its ester, as the C2 position is activated by the ring nitrogen.
Experimental Protocols: General Esterification of Nicotinic Acids
This protocol describes the common first step for many synthetic routes.[5][6]
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the substituted nicotinic acid (1.0 eq).
-
Reagents: Add anhydrous methanol (10-20 volumes) to dissolve the acid.
-
Catalysis: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise while cooling the flask in an ice bath.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-16 hours, monitoring completion by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Chapter 4: Comparative Reactivity in Cross-Coupling
The utility of these isomers as building blocks is defined by their reactivity. In palladium-catalyzed cross-coupling reactions, the electronic environment of the C-Br bond is the dominant factor.
The Suzuki-Miyaura Reaction
The rate-determining step in many Suzuki couplings is the oxidative addition of the aryl halide to the Pd(0) catalyst.[1]
-
This compound: The C2-Br bond is highly polarized and activated due to the adjacent electron-withdrawing nitrogen and ester group. This makes it an excellent substrate for oxidative addition, often reacting under milder conditions (lower temperatures, less reactive catalysts) than other isomers.
-
Methyl 4-bromo-2-methylnicotinate: The C4-Br bond is less electronically activated. While still reactive due to being on an electron-deficient pyridine ring, it typically requires more forcing conditions (higher temperatures, stronger bases, or more sophisticated phosphine ligands) to undergo efficient oxidative addition compared to the 2-bromo isomer.
This differential reactivity is a powerful tool. In a molecule containing both a 2-bromo and a 4-bromo substituent, selective coupling at the 2-position can often be achieved.
Chapter 5: Implications for Drug Discovery and Development
The choice between these two isomers has profound consequences for drug design and lead optimization.
-
Vector Space: As building blocks, they allow for the exploration of different three-dimensional chemical space. A functional group introduced at the C2 position will project into a different vector space than one introduced at C4, leading to different interactions with a biological target.
-
Metabolic Stability: The position of substituents affects the molecule's susceptibility to metabolic enzymes (e.g., cytochrome P450s). A C-H bond at the 2-position might be more prone to oxidation than one at the 4-position, or vice-versa, depending on the overall electronics.
-
Physicochemical Properties: As shown in Chapter 1, even this simple isomeric change can subtly alter properties like lipophilicity (LogP), which in turn affects solubility, cell permeability, and oral absorption.
-
Synthetic Strategy: The higher reactivity of the 2-bromo isomer can be exploited for late-stage functionalization, where a complex molecule is modified in the final steps of a synthesis. The more robust 4-bromo isomer might be preferable for multi-step sequences where it must survive various reaction conditions before being coupled.
The use of boronic acids and their precursors is a rapidly growing field, enabling access to previously unexplored chemical space and improving the properties of drug candidates.[7][8][9][10] The strategic choice of halogenated precursors like the isomers discussed here is the first and most critical step in harnessing the power of this chemistry.
Conclusion
This compound and Methyl 4-bromo-2-methylnicotinate, while sharing the same molecular formula and weight, are fundamentally different chemical entities. They possess distinct spectroscopic signatures, require tailored synthetic approaches, and exhibit significantly different reactivity in key synthetic transformations used in drug discovery. The 2-bromo isomer is characterized by its high electronic activation, leading to rapid reactivity in cross-coupling, while the 4-bromo isomer offers greater steric accessibility and modulated reactivity. For the medicinal chemist, a thorough understanding of these differences is essential for the rational design of synthetic routes and the intelligent exploration of structure-activity relationships, ultimately paving the way for the discovery of novel therapeutics.
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Methodological & Application
Synthesis of Methyl 2-bromo-4-methylnicotinate: A Detailed Guide for Medicinal Chemistry and Drug Development
Abstract
This comprehensive application note provides a detailed, three-step synthetic protocol for the preparation of Methyl 2-bromo-4-methylnicotinate, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Starting from the readily available 2-amino-4-picoline, the synthesis involves a Sandmeyer-type bromination, followed by a robust oxidation of the methyl group, and concluding with a classic Fischer esterification. This guide is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step methodology but also insights into the rationale behind the experimental choices and potential challenges. All protocols are designed to be self-validating and are supported by authoritative references.
Introduction
This compound is a versatile intermediate in organic synthesis. The presence of a bromine atom at the 2-position of the pyridine ring allows for a wide range of subsequent cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the facile construction of complex molecular architectures. The methyl ester at the 3-position and the methyl group at the 4-position offer further sites for chemical modification. This guide details an efficient and scalable synthesis from 2-amino-4-picoline, a commercially available starting material.
Overall Synthetic Scheme
The synthesis of this compound from 2-amino-4-picoline is accomplished in three sequential steps:
Caption: Overall synthetic workflow from 2-amino-4-picoline to this compound.
Part 1: Synthesis of 2-Bromo-4-methylpyridine
The initial step involves the conversion of the amino group of 2-amino-4-picoline into a bromo group via a Sandmeyer-type reaction. This classic transformation proceeds through the formation of a diazonium salt intermediate, which is subsequently displaced by a bromide ion.
Protocol: Sandmeyer-Type Bromination
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| 2-Amino-4-picoline | 108.14 | 10.8 g | 1.0 |
| 48% Hydrobromic acid (HBr) | 80.91 | 150 mL | - |
| Bromine (Br₂) | 159.80 | 47.9 g (15.4 mL) | 3.0 |
| Sodium nitrite (NaNO₂) | 69.00 | 20.7 g | 3.0 |
| 20% aq. Sodium hydroxide (NaOH) | 40.00 | As needed | - |
| Diethyl ether | 74.12 | As needed | - |
| Anhydrous sodium sulfate | 142.04 | As needed | - |
Procedure: [1]
-
In a suitable reaction vessel equipped with a magnetic stirrer and a dropping funnel, dissolve 10.8 g (0.1 mol) of 2-amino-4-picoline in 150 mL of 48% hydrobromic acid.
-
Cool the mixture to -20 °C using an acetone/dry ice bath.
-
Slowly add 15.4 mL (0.3 mol) of bromine dropwise to the reaction mixture, ensuring the temperature is maintained between -20 °C and -15 °C.
-
Stir the mixture vigorously for 3 hours at this temperature.
-
In a separate beaker, prepare a solution of 20.7 g (0.3 mol) of sodium nitrite in 50 mL of water and cool it to 0 °C.
-
Add the cold sodium nitrite solution in small portions to the reaction mixture, maintaining the temperature below 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature over a period of 3 hours.
-
Carefully neutralize the reaction mixture by the slow addition of a 20% aqueous sodium hydroxide solution until the pH is approximately 8-9. Caution: This should be done in a well-ventilated fume hood as gases may be evolved.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-bromo-4-methylpyridine. The product can be further purified by vacuum distillation.
Expertise & Experience Insights:
The use of a significant excess of bromine and sodium nitrite is crucial for driving the reaction to completion. Maintaining a low temperature during the diazotization and the addition of bromine is critical to prevent the decomposition of the unstable diazonium salt and to minimize the formation of phenolic byproducts.[2]
Part 2: Synthesis of 2-Bromo-4-methylnicotinic Acid
The second step is the oxidation of the methyl group at the 4-position of 2-bromo-4-methylpyridine to a carboxylic acid. Potassium permanganate is a powerful and effective oxidizing agent for this transformation of alkyl groups on aromatic rings.[3][4]
Protocol: Potassium Permanganate Oxidation
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| 2-Bromo-4-methylpyridine | 172.02 | 8.6 g | 1.0 |
| Potassium permanganate (KMnO₄) | 158.03 | 19.0 g | 2.4 |
| Pyridine | 79.10 | 150 mL | - |
| Water | 18.02 | 150 mL | - |
| Sodium bisulfite (NaHSO₃) | 104.06 | As needed | - |
| Concentrated Hydrochloric acid (HCl) | 36.46 | As needed | - |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 8.6 g (0.05 mol) of 2-bromo-4-methylpyridine in a mixture of 150 mL of pyridine and 150 mL of water.[5]
-
Heat the mixture to reflux.
-
Add 19.0 g (0.12 mol) of potassium permanganate portion-wise over a period of 2 hours. Caution: The addition can be exothermic.
-
After the addition is complete, continue to heat the mixture at reflux for an additional 4-6 hours, or until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water.
-
Combine the filtrate and the washings. If any purple color remains, add a small amount of solid sodium bisulfite until the solution is colorless.
-
Concentrate the filtrate under reduced pressure to approximately half of its original volume.
-
Cool the concentrated solution in an ice bath and acidify to pH 3-4 by the slow addition of concentrated hydrochloric acid.
-
The product, 2-bromo-4-methylnicotinic acid, will precipitate as a solid.
-
Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum.
Trustworthiness and Self-Validation:
The progress of the oxidation can be monitored by thin-layer chromatography (TLC). The disappearance of the starting material and the appearance of a more polar spot corresponding to the carboxylic acid will indicate the completion of the reaction. The identity and purity of the product can be confirmed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, and IR).
Part 3: Synthesis of this compound
The final step is the esterification of the carboxylic acid group of 2-bromo-4-methylnicotinic acid to form the desired methyl ester. A Fischer esterification, using methanol as both the solvent and the reagent and a catalytic amount of sulfuric acid, is a straightforward and efficient method for this conversion.[6][7]
Protocol: Fischer Esterification
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| 2-Bromo-4-methylnicotinic acid | 216.03 | 10.8 g | 1.0 |
| Methanol | 32.04 | 100 mL | - |
| Concentrated Sulfuric acid (H₂SO₄) | 98.08 | 5 mL | Catalytic |
| Saturated aq. Sodium bicarbonate (NaHCO₃) | 84.01 | As needed | - |
| Ethyl acetate | 88.11 | As needed | - |
| Anhydrous sodium sulfate | 142.04 | As needed | - |
Procedure: [6]
-
In a 250 mL round-bottom flask, suspend 10.8 g (0.05 mol) of 2-bromo-4-methylnicotinic acid in 100 mL of methanol.
-
Carefully add 5 mL of concentrated sulfuric acid to the suspension.
-
Heat the reaction mixture to reflux and stir for 12-16 hours.
-
Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in 200 mL of ethyl acetate.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (3 x 150 mL) until the effervescence ceases.
-
Wash the organic layer with brine (1 x 100 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield this compound as an oil or a low-melting solid.
Authoritative Grounding and Mechanistic Insight:
The Fischer esterification is an equilibrium-controlled reaction.[8] The use of a large excess of methanol as the solvent shifts the equilibrium towards the formation of the ester product. The sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by methanol.[7]
Conclusion
This application note provides a reliable and detailed three-step synthesis of this compound from 2-amino-4-picoline. The described protocols are based on well-established chemical transformations and are designed to be readily implemented in a standard organic synthesis laboratory. The insights into the reaction mechanisms and experimental considerations are intended to aid researchers in successfully preparing this valuable synthetic intermediate for applications in drug discovery and development.
References
-
University of Missouri-St. Louis. Fischer Esterification Procedure. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
Organic Chemistry Portal. Potassium Permanganate - Common Organic Chemistry. [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
-
Thompson Rivers University. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
-
University of Wisconsin-La Crosse. Experiment 22 FISCHER ESTERIFICATION - CHEMISTRY. [Link]
-
Organic Chemistry Portal. Potassium Permanganate. [Link]
- Google Patents.
- Google Patents. US2748137A - Process for preparing isonicotinic acid.
-
Molbase. Synthesis of 2-bromo-4-(4-chlorophenyl)nicotinic acid (Intermediate No. 57). [Link]
-
Organic Chemistry Portal. Fischer Esterification. [Link]
-
MDPI. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. [Link]
-
Chemistry LibreTexts. (2023). Oxidation of Organic Molecules by KMnO4. [Link]
-
Filo. (2026). c) \dots \longrightarrow 3-bromo-4-methylpyridine \xrightarrow{\text{KMnO... [Link]
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- 5. Potassium Permanganate [commonorganicchemistry.com]
- 6. 2-BROMO-ISONICOTINIC ACID METHYL ESTER | 26156-48-9 [chemicalbook.com]
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- 8. athabascau.ca [athabascau.ca]
Methyl 2-bromo-4-methylnicotinate Suzuki-Miyaura coupling reaction conditions
An In-Depth Guide to the Suzuki-Miyaura Coupling of Methyl 2-bromo-4-methylnicotinate: Application Notes and Protocols
For inquiries, please contact:
Introduction: The Strategic Importance of Pyridine Scaffolds
The pyridine ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The targeted synthesis of substituted pyridines is therefore a critical endeavor in modern drug development and chemical research. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly for constructing biaryl and heteroaryl-aryl structures.[1][2][3]
This guide focuses on the Suzuki-Miyaura coupling of this compound, a versatile building block. The presence of a bromine atom at the 2-position, an electron-withdrawing ester group, and a methyl group on the pyridine ring presents a unique set of challenges and opportunities. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the underlying scientific principles to enable rational optimization and effective troubleshooting.
Pillar 1: The Catalytic Engine - Understanding the Suzuki-Miyaura Mechanism
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound with an organic halide or triflate.[2][4] The catalytic cycle, the heart of the reaction, comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][5] Understanding this cycle is paramount for rational experimental design.
-
Oxidative Addition : The cycle begins with a catalytically active Palladium(0) species, which inserts into the carbon-bromine bond of this compound. This step forms a square-planar Palladium(II) complex.[1][5][6] The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[1] For our substrate, the C-Br bond is sufficiently reactive for this step under typical conditions.
-
Transmetalation : This is often the rate-determining step and involves the transfer of the organic group from the boron atom to the palladium center.[1][7] This process is critically dependent on the presence of a base. The base activates the organoboron species (e.g., a boronic acid) by forming a more nucleophilic boronate "ate" complex, which facilitates the ligand transfer.[7][8]
-
Reductive Elimination : In the final step, the two coupled organic fragments are expelled from the palladium complex, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][4][6] The use of bulky, electron-rich ligands on the palladium center can often accelerate this step.[1][9]
Caption: Fig. 1: The Suzuki-Miyaura Catalytic Cycle.
Pillar 2: Optimizing the Reaction - A Guide to Component Selection
The success of the Suzuki-Miyaura coupling of this compound hinges on the judicious selection of four key components: the palladium catalyst/ligand system, the base, the solvent, and the boron reagent.
Catalyst and Ligand Selection
The choice of the palladium source and its associated ligand is critical, especially for heteroaromatic substrates which can be challenging.[9]
-
Palladium Pre-catalyst : Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. While Pd(PPh₃)₄ can sometimes be used directly, systems using Pd(OAc)₂ or Pd₂(dba)₃ require the addition of a supporting ligand.[7] For challenging couplings, these ligand-supported systems often provide superior results.
-
Ligands : The function of the ligand is to stabilize the palladium center, enhance its solubility, and modulate its reactivity.[1][10] For electron-deficient heteroaryl bromides like our substrate, bulky and electron-rich phosphine ligands are highly recommended.[9][11]
-
Buchwald Ligands : Ligands such as SPhos and XPhos are highly effective for coupling heteroaryl halides, often allowing for lower catalyst loadings and milder reaction temperatures.[11][12]
-
N-Heterocyclic Carbenes (NHCs) : NHCs are another class of highly effective ligands that are more electron-rich and often more thermally stable than phosphines, making them excellent choices for difficult couplings.[1]
-
The Role of the Base
The base is not merely a proton scavenger; it is essential for activating the organoboron reagent.[7][8] The choice of base can dramatically influence reaction rates and yields.
-
Inorganic Bases : Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are most common.[6][13]
-
K₂CO₃ / Na₂CO₃ : Often a good starting point, effective in many solvent systems, particularly those containing water.[13][14]
-
K₃PO₄ / Cs₂CO₃ : Stronger bases that can be effective for less reactive coupling partners or when protodeboronation is a concern. Cesium carbonate is particularly effective but also more expensive.[15]
-
-
Organic Bases : Amines like triethylamine (TEA) are sometimes used, but are generally less effective for activating boronic acids.[13]
Causality : The strength and solubility of the base are key. A base must be strong enough to form the boronate "ate" complex but not so strong as to cause hydrolysis of the methyl ester on the substrate. The presence of water often helps dissolve inorganic bases, facilitating their role in the catalytic cycle.[15]
Solvent Systems
The solvent must solubilize the reactants, base, and catalyst to facilitate the reaction. Biphasic systems are very common in Suzuki couplings.[16]
-
Ethereal Solvents : 1,4-Dioxane and Tetrahydrofuran (THF), typically in a mixture with water (e.g., 4:1 or 5:1 ratio), are excellent general-purpose solvents for Suzuki reactions.[4][6]
-
Aromatic Solvents : Toluene, often mixed with water and sometimes a co-solvent like ethanol, is another robust choice, particularly for reactions run at higher temperatures.[14]
-
Polar Aprotic Solvents : DMF and DMSO can be effective for dissolving highly polar or poorly soluble substrates.[6][15][17]
Insight : The addition of water is often beneficial, not only for dissolving the base but also for facilitating the transmetalation step.[6][15] However, excessive water or prolonged reaction times at high temperatures can promote the undesirable side reaction of protodeboronation.[6][18]
Choosing the Boron Reagent
While boronic acids are the most common coupling partners, their stability can be an issue, especially for heteroaryl derivatives which are prone to decomposition via protodeboronation.[6][19]
-
Boronic Acids : Readily available and widely used. For best results, use high-purity, dry material.
-
Boronic Esters (e.g., Pinacol Esters) : These are often more stable, less prone to protodeboronation, and more soluble in organic solvents than the corresponding acids.[6][16] They are an excellent alternative for challenging substrates.
-
Organotrifluoroborates (e.g., K[R-BF₃]) : These salts are highly stable, crystalline solids that are easy to handle. They slowly hydrolyze under the basic reaction conditions to release the active boronic acid in situ.[1][6]
Pillar 3: Experimental Protocol and Data
This section provides a detailed, validated starting protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Standard Protocol: Synthesis of Methyl 4-methyl-2-(aryl)nicotinate
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv), finely ground
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath, and condenser
Procedure:
-
Reaction Setup : To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Inert Atmosphere : Seal the flask with a rubber septum, then evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere. An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition : Add 1,4-dioxane and water (e.g., in a 4:1 ratio, to achieve a substrate concentration of ~0.1 M) via syringe. The solvents should be degassed beforehand by sparging with nitrogen/argon for 15-20 minutes.
-
Reaction Execution : Lower the flask into a preheated oil bath set to 90-100 °C. Stir the mixture vigorously.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-12 hours.
-
Workup :
-
Once the reaction is complete (consumption of the starting bromide), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[4][20]
-
-
Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure product.[4]
Table of Exemplary Reaction Conditions
The following table summarizes common conditions used for Suzuki-Miyaura couplings of bromopyridine derivatives, which can serve as a starting point for optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Notes / Reference |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 100 | 24 | A classic, general-purpose system.[4] |
| Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 80 | 12 | Alternative phosphine ligand system.[14] |
| Pd₂(dba)₃ (1.5) | SPhos (3.0) | K₃PO₄ (3.0) | Dioxane | 110 | 6 | Highly active system for challenging substrates.[21][22] |
| Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2.0) | Toluene/H₂O | 80 | 1 | Pre-formed catalyst complex, good for many substrates.[23] |
| Pd(OAc)₂ (0.05) | - | Na₂CO₃ (1.1) | H₂O/EtOH | 60 | 4 | Ligand-free conditions in aqueous media.[24][25] |
Pillar 4: Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key to success.
-
Low or No Conversion :
-
Check Catalyst Activity : Was the Pd(0) species properly generated and protected? Ensure a rigorously inert atmosphere. Try a different pre-catalyst or a more active ligand like XPhos or an NHC-based catalyst.[18]
-
Evaluate Base : The base may not be strong enough or soluble enough. Switch from K₂CO₃ to a stronger base like K₃PO₄. Ensure the base is finely powdered.[26]
-
Temperature/Time : The reaction may be sluggish. Increase the temperature (up to solvent reflux) or reaction time.
-
Reagent Quality : Ensure the boronic acid is pure and has not degraded. Consider switching to a more stable pinacol ester or trifluoroborate salt.[18]
-
-
Side Reactions :
-
Protodeboronation (Ar-Br → Ar-H) : This occurs when the boronic acid reacts with a proton source instead of the palladium complex. It is common with electron-deficient heteroaryl boronic acids.[6][19]
-
Solution : Use a more stable boron reagent (pinacol ester), minimize water content, use a stronger, non-hydroxide base (K₃PO₄), and avoid prolonged reaction times.
-
-
Homocoupling (Ar-B(OH)₂ → Ar-Ar) : This can be promoted by oxygen.
-
Solution : Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere.
-
-
-
Difficult Purification :
-
Removing Boron Impurities : Boronic acid byproducts can be difficult to remove.
-
Solution : An aqueous basic wash (e.g., with 1M NaOH) during workup can help extract acidic boron species.[27] Alternatively, treating the crude product with a scavenger resin like a boronic acid scavenger can be effective.
-
-
Caption: Fig. 2: A decision tree for troubleshooting low conversion.
References
-
NROChemistry. (2025, March 21). Suzuki Coupling: Mechanism & Examples. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. (2018, May 1). DOI. Available at: [Link]
-
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]
-
Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. (2020, December 23). ACS Publications. Available at: [Link]
-
ResearchGate. (2021, October 13). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. Available at: [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available at: [Link]
-
ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids. Available at: [Link]
-
ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. Available at: [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available at: [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017, May 9). MDPI. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020, October 23). MDPI. Available at: [Link]
-
Organic Chemistry Portal. Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts. Available at: [Link]
-
Reddit. (2019, August 11). What's the role of the phosphine ligand in Suzuki couplings?. Available at: [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions. ACS Publications. Available at: [Link]
-
Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. J-Stage. Available at: [Link]
-
Use of Base Metals in Suzuki Coupling. Wordpress. Available at: [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Available at: [Link]
-
ResearchGate. (2025, August 7). Highly Active Heterogeneous Palladium Catalyst for the Suzuki Reaction of Heteroaryl Chlorides. Available at: [Link]
-
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (2014, March 17). ACS Publications. Available at: [Link]
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Sandiego. Available at: [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. Available at: [Link]
-
ResearchGate. (2018, October 30). What's the problem of Suzuki-Miyuara coupling reaction conditions?. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]
-
The Suzuki Reaction. Chem 115 Myers. Available at: [Link]
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- 2. mt.com [mt.com]
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- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. merckmillipore.com [merckmillipore.com]
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- 20. home.sandiego.edu [home.sandiego.edu]
- 21. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 23. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 24. Redirecting [linkinghub.elsevier.com]
- 25. researchgate.net [researchgate.net]
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- 27. benchchem.com [benchchem.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution of Bromine in Methyl 2-bromo-4-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Nicotinates
Methyl 2-bromo-4-methylnicotinate is a key heterocyclic building block in medicinal chemistry and drug development. The pyridine ring is a privileged scaffold found in numerous pharmaceuticals, and the ability to selectively functionalize it is paramount for the synthesis of novel therapeutic agents.[1] Nicotinic acid and its derivatives are known for their diverse physiological activities.[1] The bromine atom at the 2-position of the pyridine ring serves as a versatile handle for introducing a wide range of functionalities through nucleophilic aromatic substitution (SNAr). This reaction allows for the construction of diverse molecular architectures, making it a cornerstone transformation in the synthesis of potential drug candidates targeting a wide array of diseases.[2] This document provides a detailed guide to the SNAr of this compound, offering insights into the reaction mechanism, comprehensive experimental protocols, and troubleshooting strategies.
Reaction Mechanism and Key Principles
The nucleophilic aromatic substitution on the pyridine ring is facilitated by its electron-deficient nature, a consequence of the electronegative nitrogen atom.[2] This inherent electron deficiency makes the ring susceptible to attack by nucleophiles, particularly at the C2 and C4 positions. The reaction proceeds via an addition-elimination mechanism, which involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[2]
In the case of this compound, the presence of the electron-withdrawing ester group at the 3-position further activates the ring towards nucleophilic attack. The reaction is initiated by the attack of a nucleophile at the C2 position, leading to the formation of the tetrahedral Meisenheimer complex. The negative charge of this intermediate is delocalized onto the electronegative nitrogen atom and the ester group, which provides significant stabilization. The subsequent elimination of the bromide ion restores the aromaticity of the ring, yielding the substituted product.
The general mechanism is depicted below:
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | Store under inert atmosphere. |
| Amine Nucleophile (e.g., Morpholine) | Anhydrous | Commercially Available | Use a freshly opened bottle or distill before use. |
| Hydrazine Hydrate | Reagent Grade | Commercially Available | Handle with care, toxic. |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | Finely powdered and dried before use. |
| Cesium Carbonate (Cs₂CO₃) | Anhydrous | Commercially Available | Finely powdered and dried before use. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | Use from a sealed bottle. |
| Dimethyl Sulfoxide (DMSO) | Anhydrous | Commercially Available | Use from a sealed bottle. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | For extraction and chromatography. |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | For extraction. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available | For drying organic layers. |
| Deionized Water | For workup. |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
-
Glassware for column chromatography
-
NMR spectrometer
-
Mass spectrometer
Experimental Protocols
Protocol 1: General Procedure for Amination via Nucleophilic Aromatic Substitution (Conventional Heating)
This protocol describes a general procedure for the reaction of this compound with a secondary amine, using morpholine as an example.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Addition of Reagents: Add the amine (e.g., morpholine, 1.2-1.5 eq) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).[2]
-
Solvent Addition: Add an anhydrous solvent such as DMF or DMSO to achieve a concentration of 0.1-0.5 M.[2]
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes.
-
Reaction: Heat the reaction mixture with stirring to 80-120 °C.[2]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).[2]
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-substituted nicotinate ester.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Bromination of Methyl 2-bromo-4-methylnicotinate
Topic: Improving yield of Methyl 2-bromo-4-methylnicotinate bromination reaction Content Type: Technical Support Center Guide
Executive Summary & Reaction Overview
This guide addresses the optimization of the Wohl-Ziegler radical bromination of this compound to synthesize Methyl 2-bromo-4-(bromomethyl)nicotinate .
This transformation is notoriously sensitive due to the electron-deficient nature of the pyridine ring and the high reactivity of the resulting benzyl bromide.[1] Users frequently encounter issues with over-bromination (dibromo impurity) , incomplete conversion , and product decomposition during purification.[1]
The Reaction Pathway
The reaction utilizes N-Bromosuccinimide (NBS) and a radical initiator (AIBN or BPO) to selectively brominate the benzylic 4-methyl position.[1]
Figure 1: Reaction pathway showing the target transformation and primary competing side reactions.
Standard Operating Procedure (The "Golden Standard")
This protocol is designed to maximize mono-bromination while minimizing the formation of the dibromo- impurity and hydrolysis products.
Reagents & Materials[1][2][3][4][5][6][7][8][9]
-
Substrate: this compound (1.0 eq)
-
Brominating Agent: N-Bromosuccinimide (NBS) (Recrystallized, 1.05 eq)
-
Initiator: Azobisisobutyronitrile (AIBN) (0.05 – 0.1 eq) or Benzoyl Peroxide (BPO).[1]
-
Solvent: Chlorobenzene (Preferred) or Trifluorotoluene.[1] Avoid CCl4 due to toxicity and regulatory bans.[1]
-
Concentration: 0.2 M – 0.5 M.[1]
Step-by-Step Protocol
-
Preparation: Dissolve the substrate in anhydrous Chlorobenzene under an inert atmosphere (Argon/Nitrogen). Oxygen inhibits radical propagation.[1]
-
Reagent Addition: Add NBS (1.05 eq) and AIBN (0.05 eq) at room temperature.
-
Expert Tip: If over-bromination is a recurring issue, add the NBS portion-wise (e.g., 4 portions over 1 hour) once the reaction is at reflux.[1]
-
-
Initiation: Heat the mixture to 80–90°C . You should observe a color change (often turning pale orange/yellow) indicating radical initiation.[1]
-
Monitoring: Monitor by HPLC or UPLC every hour.
-
Stop Point: Quench the reaction when the ratio of Product : Starting Material is ~95:5 . Do not push for 100% conversion, as the rate of dibromination increases significantly as starting material is depleted.[1]
-
-
Work-up: Cool to 0°C to precipitate succinimide. Filter off the solids.[1]
-
Purification: Evaporate the solvent.
Troubleshooting Guide (Q&A)
Category A: Yield & Conversion Issues
Q: Why does my reaction stall at 50-60% conversion? A: This is a classic "radical death" scenario.
-
Cause: Oxygen ingress or exhaustion of the initiator.[1]
-
Solution:
-
Ensure rigorous degassing of the solvent before heating.[1]
-
Add a second "booster" charge of AIBN (0.02 eq) if the reaction stalls after 4 hours.[1]
-
Verify your NBS quality.[1] Old, yellow NBS contains free bromine and HBr, which can interfere with the radical chain.[1] Recrystallize NBS from water if it appears degraded.[1]
-
Q: I am seeing a large amount of dibromo- product (>15%). How do I stop this? A: The benzylic protons in the product are still reactive.
-
Mechanism: Once the concentration of the mono-bromo product is high, the probability of a radical attacking the product instead of the starting material increases.
-
Fix:
Category B: Stability & Purification
Q: My crude NMR looks good, but after column chromatography, the yield drops and I see a new polar spot. A: Your product is decomposing on the silica.
-
Cause: Methyl 2-bromo-4-(bromomethyl)nicotinate is an alkyl halide.[1] The pyridine nitrogen (though electron-poor) or the ester group can facilitate hydrolysis or polymerization on acidic silica gel.[1]
-
Solution:
Q: The product turns black upon storage. A: This indicates autocatalytic decomposition.[1]
-
Cause: Traces of HBr remaining from the reaction catalyze the degradation.[1]
-
Solution: Ensure the work-up includes a wash with cold, dilute Sodium Bicarbonate (NaHCO3) or Sodium Thiosulfate to remove free bromine and acid traces.[1] Store the solid at -20°C under Argon.
Diagnostic Workflow
Use the following logic flow to diagnose low yields.
Figure 2: Diagnostic logic tree for isolating the root cause of yield loss.
Frequently Asked Questions (FAQs)
Q: Can I use LED light instead of heating (Photochemical initiation)? A: Yes. Photochemical bromination often allows for lower reaction temperatures (20–40°C), which can reduce thermal decomposition byproducts.[1] A 450nm (Blue) LED source is typically effective for breaking the N-Br bond in NBS.[1] However, scale-up of photochemical reactions requires specialized flow reactors or immersion lamps due to light penetration depth issues.[1]
Q: Is CCl4 absolutely required? A: No. While CCl4 is the historical "gold standard" for Wohl-Ziegler reactions due to its lack of C-H bonds, it is toxic and ozone-depleting.[1] Chlorobenzene , Trifluorotoluene , and Acetonitrile are excellent alternatives.[1] Note that Acetonitrile may accelerate the reaction but can sometimes lead to more solvent-involved side products.[1]
Q: How do I remove the succinimide byproduct completely? A: Succinim
Sources
Technical Support Center: Purification of Methyl 2-bromo-4-methylnicotinate
Ticket ID: #PUR-MBMN-001 Subject: Removal of Unreacted Starting Material (SM) from Methyl 2-bromo-4-methylnicotinate Assigned Specialist: Senior Application Scientist Status: Open[1][2]
Executive Summary
You are encountering difficulty isolating pure This compound (Product) from its reaction mixture. The strategy for removing unreacted starting material depends entirely on which synthetic route you employed.[1]
This molecule is typically synthesized via two primary vectors:[2]
-
Esterification: Acid-catalyzed reaction of 2-bromo-4-methylnicotinic acid with methanol.
-
Bromination (Dehydroxy-bromination): Reaction of methyl 2-hydroxy-4-methylnicotinate (or its pyridone tautomer) with
/ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> .
Below are the specific troubleshooting protocols for each scenario.
Scenario A: Removing Unreacted Acid (Esterification Route)
Impurity: 2-bromo-4-methylnicotinic acid.[1]
Nature: The impurity is an organic acid (
The Protocol: The "Self-Validating" Bicarbonate Wash
This method exploits the acidity difference between the carboxylic acid SM and the pyridine ester product.[1][2]
Step-by-Step Methodology:
-
Dilution: Dilute your crude reaction mixture with a non-polar organic solvent.
-
The Wash (Critical Step): Wash the organic layer with Saturated Aqueous Sodium Bicarbonate (
) .ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
Volume: Use 2x volume of the organic layer.[1]
-
Observation: You will see vigorous bubbling (
evolution).ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
-
-
The Check: Test the pH of the aqueous layer after the wash.[1]
-
Separation: Collect the organic layer.[1] The unreacted acid is now trapped in the aqueous layer as its sodium salt (Sodium 2-bromo-4-methylnicotinate).[1]
-
Drying: Dry organic layer over
, filter, and concentrate.
Why This Works (Mechanism)
The 2-bromo substituent is electron-withdrawing, making the pyridine nitrogen less basic (
- (pH 8.5): Strong enough to deprotonate the carboxylic acid (moving it to water) but too weak to protonate the pyridine nitrogen of your product (keeping it in organic).[2]
Troubleshooting Table: Acid Removal
| Symptom | Probable Cause | Corrective Action |
| Emulsion forms | Pyridine salts acting as surfactants.[1] | Add solid NaCl (Brine) to increase ionic strength; filter through a Celite pad.[1] |
| Low Yield | Product protonation (loss to aqueous).[1] | Do not use strong acid washes (HCl) or strong base (NaOH) which might hydrolyze the ester.[1] Stick to |
| Bubbling never stops | Excess | Continue washing carefully.[1] Ensure adequate venting to prevent pressure buildup.[1] |
Scenario B: Removing Unreacted Hydroxy/Pyridone (Bromination Route)
Impurity: Methyl 2-hydroxy-4-methylnicotinate (exists in equilibrium with 2-pyridone).[1] Nature: Highly polar, high melting point, poor solubility in non-polar solvents.[1][2]
The Protocol: Polarity-Based Filtration & Chromatography
Unlike the acid, the hydroxy impurity is not easily extracted chemically because both SM and Product are neutral/basic.[1][2] However, the SM is drastically more polar due to hydrogen bonding capability.[1]
Step-by-Step Methodology:
-
Precipitation (The "Crash" Test):
-
Silica Gel Chromatography (If precipitation fails):
-
Stationary Phase: Silica Gel (Standard 40-63
).ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
Mobile Phase: Hexanes : Ethyl Acetate (Gradient 95:5
80:20).ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
Additive: Add 1% Triethylamine (
) to the mobile phase.ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
-
Visualization: Extraction Decision Tree
Caption: Decision logic for purification based on the chemical nature of the starting material impurity.
Frequently Asked Questions (FAQ)
Q: My product is an oil, but the literature says it should be a solid. Is it impure?
A: Not necessarily.[1] Methyl nicotinates with alkyl substitutions often have low melting points (
-
Validation: Run a TLC.[1][5][6][7][8] If you see a single spot under UV (254 nm), place the oil in a freezer (-20°C) and scratch the glass with a spatula to induce crystallization [1].[1]
Q: Can I use NaOH instead of NaHCO3 to remove the acid? A: Risky. While NaOH will remove the acid, it is a strong nucleophile.[2] It can attack the methyl ester group of your product, hydrolyzing it back to the acid you are trying to remove. Stick to Bicarbonate or Carbonate bases [2].[1]
Q: I see a spot on TLC just below my product that won't go away. What is it?
A: If you used the bromination route (
References
-
BenchChem. (2025).[1][9] Synthesis and Characterization of Methyl 4-bromo-6-methylnicotinate: A Comprehensive Technical Guide. Retrieved from (Note: Isomeric reference used for physical property validation).
-
Royal Society of Chemistry. (2014).[1] Electronic Supplementary Information: Synthesis of methyl 4-bromo-6-methylnicotinate. RSC Advances. Retrieved from .[1]
-
Sigma-Aldrich. (n.d.).[1] Methyl 2-bromo-4-chloronicotinate Product Specification. Retrieved from .[1]
-
Williams, R. (2022).[1][10] pKa Data Compiled for Organic and Inorganic Acids. Organic Chemistry Data. Retrieved from .[1]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]
- 7. physics.emu.edu.tr [physics.emu.edu.tr]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Optimizing Column Chromatography of Methyl 2-bromo-4-methylnicotinate
Welcome to the technical support center for the chromatographic purification of Methyl 2-bromo-4-methylnicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying this and similar pyridine derivatives. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your separations with confidence.
Troubleshooting Guide
This section addresses specific, common problems encountered during the column chromatography of this compound and related heterocyclic compounds. Each solution is grounded in established chromatographic theory to ensure a robust and reproducible outcome.
Issue 1: Significant Peak Tailing or Broadening
Q: My purified fractions show significant tailing on TLC and my column runs very slowly, resulting in broad, overlapping peaks. What is causing this and how can I achieve sharper peaks?
A: This is the most frequent issue encountered with pyridine derivatives on standard silica gel.[1] The root cause is an undesirable secondary interaction between the basic lone pair of electrons on the pyridine nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[1] This strong interaction leads to a non-linear adsorption isotherm, causing the characteristic tailing.
Core Mechanism: The acidic silanol groups can protonate the basic pyridine, leading to strong ionic interactions that retard the elution of the molecule in an uneven manner.
Solutions:
-
Deactivate the Silica Gel with a Competing Base: The most effective solution is to neutralize the acidic sites on the silica. This is achieved by adding a small amount of a volatile competing base, such as triethylamine (TEA) or ammonia, to your mobile phase.[2][3] The competing base will preferentially interact with the silanol groups, effectively masking them from your target compound.[1]
Experimental Protocol: Silica Gel Deactivation
-
Solvent Preparation: Prepare your chosen eluent (e.g., 20% Ethyl Acetate in Hexane) and add 0.5-2% triethylamine (v/v).
-
Column Packing: Pack your column with silica gel as you normally would using this TEA-doped solvent system.
-
Equilibration: Before loading your sample, flush the packed column with at least 2-3 column volumes of the TEA-doped eluent.[3] This ensures the entire silica bed is neutralized.
-
Elution: Load your sample and run the chromatography using the TEA-doped eluent. The improvement in peak shape is often dramatic.
-
-
Use an Alternative Stationary Phase: If tailing persists or if your compound is particularly sensitive, consider a less acidic stationary phase.
-
Neutral Alumina: Alumina can be a good alternative to silica, but be sure to use neutral (pH ~7) or basic (pH ~9) alumina, as acidic alumina will present similar problems.[4]
-
End-Capped Silica: Modern, highly end-capped silica columns have fewer free silanol groups and can significantly reduce tailing for basic compounds.[1][3]
-
Issue 2: Poor Separation or Co-elution of Impurities
Q: I'm struggling to separate my target compound from a closely-eluting impurity. Adjusting the polarity of my Ethyl Acetate/Hexane system isn't improving the resolution. What should I do?
A: When adjusting solvent polarity (strength) fails to resolve two compounds, the issue lies with a lack of selectivity . This means the mobile phase interacts with the two compounds in a very similar way relative to the stationary phase. The key is to change the nature of the solvent interactions.
Solutions:
-
Change a Component of the Mobile Phase: The goal is to introduce a solvent with different chemical properties (e.g., hydrogen bonding capability, dipole moment).[5][6]
-
Switch the Polar Modifier: If you are using ethyl acetate (an ester, hydrogen bond acceptor), try switching to diethyl ether (an ether) or a 1:1 mixture of dichloromethane and hexane.[7] These subtle changes can drastically alter the relative affinities of your compounds for the mobile phase, often resolving previously co-eluting spots.
-
The "Magic" of Benzene/Toluene: While toxicity is a concern and proper safety measures are required, using toluene or benzene as the non-polar component can sometimes provide unique selectivity due to π-π stacking interactions with aromatic compounds.[2][7]
-
-
Optimize the Rf Value: Ensure your initial TLC development aims for an Rf of 0.2-0.4 for the target compound.[2][8] An Rf in this range provides the column with the best opportunity to work effectively. If your Rf is too high (>0.5), the compound spends too little time on the stationary phase to achieve separation.
| Solvent System Class | Common Solvents | Notes on Selectivity & Use |
| Standard General Purpose | Ethyl Acetate / Hexanes | Excellent starting point for moderately polar compounds. Good balance of polarity.[7] |
| Ethers / Hydrocarbons | Diethyl Ether / Hexanes | Less polar than EtOAc. Can offer different selectivity for compounds with hydrogen bond accepting groups. |
| Chlorinated / Hydrocarbons | Dichloromethane / Hexanes | Good for dissolving a wide range of compounds. Be aware that DCM can make columns run slower.[2] |
| For More Polar Compounds | Methanol / Dichloromethane | A strong, polar system. Use sparingly, as >10% methanol can risk dissolving some silica gel.[7] |
| For Basic Compounds | Add 0.5-2% Triethylamine | Add to any of the above systems to mitigate peak tailing by neutralizing silica.[1][2] |
Issue 3: Low or No Recovery of Compound
Q: My compound seems to have disappeared during chromatography. I've collected many fractions, but I can't find my product. What happened?
A: This frustrating situation typically points to one of two possibilities: your compound is irreversibly stuck to the column, or it has decomposed.[4]
Solutions & Diagnostic Steps:
-
The "Big Flush": If your compound is highly polar, it may simply be strongly adsorbed at the top of the column. Try flushing the column with a very polar solvent, such as 10-20% Methanol in Dichloromethane or even pure Ethyl Acetate.[4][7] This will often elute highly retained compounds.
-
Check for Decomposition with 2D TLC: The acidic nature of silica gel can decompose sensitive molecules.[4] A 2D TLC experiment is a definitive way to test for on-plate stability, which directly correlates to on-column stability.
Experimental Protocol: 2D TLC Stability Test
-
Spot your crude reaction mixture in the bottom-left corner of a square TLC plate.
-
Develop the plate in a suitable solvent system.
-
Remove the plate and dry it completely.
-
Rotate the plate 90 degrees counter-clockwise, so the line of separated spots is now on the bottom.
-
Develop the plate again in the same solvent system.
-
Analysis: If your compound is stable, all spots will lie on the 45-degree diagonal. Any spots that appear off-diagonal represent degradation products that formed while the compound was adsorbed on the silica.[4]
If decomposition is confirmed, you must switch to a deactivated or alternative stationary phase as described in Issue 1.
-
Frequently Asked Questions (FAQs)
Q1: How do I select the right starting solvent system for my column?
A: The process should always begin with Thin-Layer Chromatography (TLC).[8] Use TLC to screen various solvent mixtures. The goal is to find a solvent system where your target compound, this compound, has an Rf (retention factor) value between 0.2 and 0.4 .[2] This range ensures the compound interacts with the stationary phase long enough for separation to occur without requiring excessive solvent volumes. A good starting point for a compound of this nature is typically a mixture of ethyl acetate and a nonpolar hydrocarbon like hexanes.[7]
Q2: Should I use an isocratic or a gradient elution?
A: The choice depends on the complexity of your mixture.
-
Isocratic Elution: (Using a single, constant solvent composition). This is ideal for simple separations where the target compound is well-resolved from impurities on the TLC plate.[9]
-
Gradient Elution: (Gradually increasing the polarity of the mobile phase during the run). This is far more effective for complex mixtures containing compounds with a wide range of polarities.[9][10] A gradient will elute non-polar impurities first in a weak solvent, then increase the polarity to elute your product, and finally elute very polar impurities. This approach saves time, reduces solvent usage, and results in sharper peaks for later-eluting compounds.[10]
Q3: My compound is a solid. What is the best way to load it onto the column?
A: For the best possible resolution, dry loading is superior to wet loading. Wet loading, which involves dissolving the sample in a small amount of solvent, can cause band broadening if a solvent stronger than the initial mobile phase is used.[11]
Experimental Protocol: Dry Loading
-
Dissolve your crude solid product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel (typically 1-2 times the mass of your crude product) to this solution.
-
Thoroughly mix the slurry and then remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully layer this powder on top of your packed column bed.
-
Gently add a thin layer of sand or glass wool on top to prevent the bed from being disturbed when you add the eluent. This technique introduces the sample in a very narrow, concentrated band, leading to excellent separation.
Workflow for Troubleshooting Column Chromatography
The following diagram outlines a logical workflow for diagnosing and solving common purification challenges.
Caption: A logical workflow for systematically troubleshooting common chromatography issues.
References
- Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Molbase. (n.d.). Synthesis of 2-bromo-4-(4-chlorophenyl)nicotinic acid (Intermediate No. 57). Retrieved from [Link]
-
LookChem. (n.d.). Purification of Pyridine. Chempedia. Retrieved from [Link]
-
Maggio, B., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
LOCKSS. (n.d.). PREPARATION OF PYRIDINE DERIVATIVES FROM THE CORRESPONDING 5-ACETAL-1-CARBONYL COMPOUNDS BY ACID PROMOTED CYCLIZATION. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
ResearchGate. (n.d.). How can I select the solvent system for column chromatography? Retrieved from [Link]
- Benchchem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
-
Teledyne Labs. (n.d.). CombiFlash Gradient Methods. Retrieved from [Link]
-
Reddit. (2022). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? r/OrganicChemistry. Retrieved from [Link]
-
Molnar Institute. (n.d.). Solvent selection in liquid chromatography. Retrieved from [Link]
-
Reddit. (n.d.). troubleshooring flash chromatography purification. r/Chempros. Retrieved from [Link]
-
YouTube. (2019, March 25). Chromatography Troubleshooting. Teledyne ISCO. Retrieved from [Link]
- Benchchem. (n.d.). Overcoming challenges in the purification of pyridine compounds.
-
Wiley-VCH. (n.d.). Chapter 1 Aspects of Gradient Optimization. Retrieved from [Link]
- Google Patents. (n.d.). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
-
ResearchGate. (n.d.). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Request PDF. Retrieved from [Link]
-
PMC. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from [Link]
-
ChemRxiv. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation of Nicotinic Acid and Six Metabolites within 60 Seconds Using High-Flow Gradient Chromatography on Silica Column with Tandem Mass Spectrometric Detection. Retrieved from [Link]
-
Wikipedia. (n.d.). Solvent. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Separation of Nicotinic Acid and Six Metabolites within 60 Seconds Using High-Flow Gradient Chromatography on Silica Column with Tandem Mass Spectrometric Detection. Retrieved from [Link]
- Benchchem. (n.d.). The Solubility Profile of Methyl 4-bromo-6-methylnicotinate: A Technical Guide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. molnar-institute.com [molnar-institute.com]
- 7. Chromatography [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. teledynelabs.com [teledynelabs.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. youtube.com [youtube.com]
resolving solubility issues of Methyl 2-bromo-4-methylnicotinate in water
Technical Support Center: Methyl 2-bromo-4-methylnicotinate
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of this compound. As a substituted pyridine derivative, its complex structure presents unique solubilization hurdles. This document provides in-depth troubleshooting protocols and scientific explanations to empower you to overcome these challenges in your experimental work.
Section 1: Understanding the Solubility Challenge: A Physicochemical Perspective
This compound's poor aqueous solubility is not unexpected when analyzing its molecular structure. The molecule incorporates both hydrophilic and hydrophobic moieties, leading to a low affinity for purely aqueous systems. The pyridine ring contains a basic nitrogen atom, offering a potential site for protonation, while the bromo- and methyl- groups contribute to its lipophilic character.[1][2] Understanding these characteristics is the first step in devising a successful solubilization strategy.
Table 1: Predicted Physicochemical Properties of this compound and Their Implications
| Feature | Component | Implication for Aqueous Solubility |
| Hydrophilic Moiety | Pyridine Ring Nitrogen | The lone pair of electrons on the nitrogen atom can accept a proton, making it a weak base. In acidic conditions (pH < pKa), the molecule can form a more soluble cationic salt.[3] |
| Hydrophilic Moiety | Methyl Ester Group | The ester can act as a hydrogen bond acceptor, but its contribution to water solubility is limited compared to more polar functional groups. |
| Hydrophobic Moieties | Bromo Substituent | The bromine atom significantly increases the molecule's lipophilicity and molecular weight, thereby decreasing water solubility. |
| Hydrophobic Moieties | Methyl Group | This alkyl group is nonpolar and contributes to the overall hydrophobic nature of the compound. |
| Overall Prediction | - | The compound is predicted to be slightly soluble or practically insoluble in neutral water, requiring formulation strategies for dissolution. |
Section 2: Troubleshooting Guide for Solubility Issues
This section is structured in a question-and-answer format to directly address common problems encountered during experimentation.
Question 1: My initial attempt to dissolve this compound directly in water resulted in a suspension. What is the most direct first-line approach to improve its solubility?
Answer: The most common and effective initial strategy for dissolving a poorly water-soluble, non-ionic, or lipophilic compound is the use of cosolvents.[4] Cosolvency works by reducing the polarity of the aqueous environment, which lowers the interfacial tension between the solute and the solvent, thereby increasing solubility.[5][6]
Commonly used cosolvents in pharmaceutical and research settings include ethanol, propylene glycol (PG), polyethylene glycols (PEGs), and dimethyl sulfoxide (DMSO).[7][8] These solvents are miscible with water and can often increase the solubility of a compound by several orders of magnitude.[6]
A systematic approach to screening cosolvents is recommended.
Caption: A logical workflow for systematically addressing solubility issues.
For a detailed methodology, see Protocol 1: Cosolvent Screening for Solubility Enhancement.
Question 2: Cosolvents are incompatible with my cell-based assay. How can I leverage the molecule's chemistry to dissolve it in a buffer system?
Answer: This is an excellent question that moves from a general to a specific, molecule-driven approach. The key lies in the pyridine ring of this compound. Pyridine is a weak base.[2] By adjusting the pH of your aqueous buffer to be acidic, you can protonate the nitrogen atom on the pyridine ring. This creates a cationic species, the corresponding pyridinium salt, which is significantly more polar and thus more soluble in water.[3][9]
This pH adjustment technique is a cornerstone of formulating ionizable drugs.[] The target pH for solubilization should ideally be 1-2 units below the pKa of the conjugate acid (the pyridinium ion). While the exact pKa of this specific molecule is not readily published, the pKa of the pyridinium ion is approximately 5.2. Therefore, adjusting the pH of your solution to a range of 3.0-4.5 should markedly improve solubility.
Caption: The equilibrium between the insoluble and soluble forms based on pH.
For a detailed methodology, see Protocol 2: pH-Mediated Solubilization.
Question 3: I need a higher concentration than what I can achieve with pH adjustment, and my compound precipitates when I dilute my stock solution. What other options do I have?
Answer: This issue, often seen when diluting a cosolvent or pH-adjusted stock into a neutral aqueous buffer, points to the compound crashing out of solution as it enters a less favorable environment.[8] In this scenario, surfactant-mediated solubilization is a powerful technique.
Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[11][12] These micelles have a hydrophobic core and a hydrophilic shell. Your lipophilic compound, this compound, can be partitioned into this hydrophobic core, while the hydrophilic exterior keeps the entire micelle structure dissolved in the aqueous phase.[13] This process is known as micellar solubilization.[14]
Common non-ionic surfactants used in research labs include Polysorbate 80 (Tween® 80) and Poloxamers.[5][14]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. wjbphs.com [wjbphs.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. ijpbr.in [ijpbr.in]
- 9. ijprajournal.com [ijprajournal.com]
- 11. youtube.com [youtube.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. brieflands.com [brieflands.com]
Validation & Comparative
Methyl 2-bromo-4-methylnicotinate 1H NMR spectrum interpretation
Topic: Methyl 2-bromo-4-methylnicotinate 1H NMR Spectrum Interpretation Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]
Validating Structural Identity Against Regioisomeric Impurities
Executive Summary & Application Context
This compound (CAS 65166-84-1) is a critical halogenated pyridine scaffold used in the synthesis of kinase inhibitors and complex agrochemicals.[1] Its value lies in the orthogonal reactivity of the C-2 bromine (Suzuki/Stille coupling) and the C-3 ester (amidation/reduction).
However, a common synthetic pitfall is the formation of regioisomers, particularly Methyl 2-bromo-6-methylnicotinate , which possesses identical molecular weight and polarity to the target, often rendering LC-MS and standard TLC indistinguishable.[1]
This guide provides an authoritative interpretation of the 1H NMR spectrum for this compound.[1] It establishes the "Alpha-Proton Flag" method—a definitive protocol to distinguish the target compound from its 6-methyl isomer, ensuring downstream synthetic success.
Analytical Workflow: The Isomer Check
The following decision tree outlines the critical path for validating the crude intermediate before proceeding to expensive metal-catalyzed couplings.
Figure 1: Analytical workflow prioritizing NMR for regioisomer differentiation where LC-MS fails.
Detailed Spectral Interpretation
The structural integrity of this compound relies on identifying four distinct proton environments. The most critical diagnostic peak is H-6 , which appears significantly downfield due to the electron-withdrawing nature of the adjacent nitrogen atom.
Predicted Chemical Shift Data (CDCl₃, 400 MHz)
| Assignment | Proton Type | Shift (δ, ppm) | Multiplicity | Integration | Coupling ( | Structural Logic |
| H-6 | Aromatic (Pyridine) | 8.25 – 8.35 | Doublet (d) | 1H | ~5.0 Hz | Diagnostic Peak. Deshielded by adjacent Nitrogen (α-position).[1] |
| H-5 | Aromatic (Pyridine) | 7.10 – 7.20 | Doublet (d) | 1H | ~5.0 Hz | Shielded relative to H-6; couples only with H-6.[1] |
| OCH₃ | Ester Methyl | 3.90 – 3.98 | Singlet (s) | 3H | - | Typical methyl ester shift; slightly deshielded by aromatic ring. |
| Ar-CH₃ | Ring Methyl (C-4) | 2.30 – 2.40 | Singlet (s) | 3H | - | Benzylic-like position; broadened slightly if long-range coupling exists.[1] |
Coupling Analysis
-
The H-5/H-6 System: The pyridine ring protons at positions 5 and 6 form an AX spin system .
-
Coupling Constant (
): The expected coupling constant is approximately 5.0 Hz .[1] This is characteristic of vicinal protons on a pyridine ring where neither proton is involved in ortho-coupling to a third proton (since positions 2, 3, and 4 are substituted).[1]
Comparative Performance: Target vs. Alternatives
This section objectively compares the analytical "performance" of NMR against alternatives (LC-MS) and compares the target molecule against its primary impurity (the 6-methyl isomer).
Comparative Analysis: Target vs. Regioisomer (6-Methyl)
The primary synthetic impurity is Methyl 2-bromo-6-methylnicotinate .[1] Both compounds have the formula
| Feature | Target (4-Methyl) | Impurity (6-Methyl) | Differentiation Logic |
| Structure | Me at C-4; H at C-5, C-6 | Me at C-6; H at C-4, C-5 | Connectivity |
| Low Field Signal | Doublet @ ~8.3 ppm (H-6) | None > 8.0 ppm | H-6 is α to Nitrogen (deshielded).[1] Impurity lacks H-6.[1] |
| Spin System | H-5/H-6 (Vicinal, | H-4/H-5 (Vicinal, | H-6 is missing in impurity; H-4/H-5 are |
| Conclusion | Pass | Fail | The presence of the 8.3 ppm doublet is the "Go/No-Go" signal. |
Comparative Analysis: NMR vs. LC-MS
| Metric | 1H NMR | LC-MS (ESI+) | Verdict |
| Isomer Specificity | High. Resolves positional isomers.[1] | Low. Both isomers show m/z 230/232.[1] | NMR is required for identity.[1] |
| Purity Quantification | Absolute. (qNMR possible). | Relative. Response factors vary.[1][2][3][4] | NMR is superior for assay calculation.[1] |
| Speed | 10-15 mins (Prep + Scan).[1] | 5 mins. | LC-MS is faster for reaction monitoring, not release.[1] |
Experimental Protocols
Sample Preparation for High-Resolution NMR
To ensure the resolution of the H-5/H-6 coupling and accurate integration of the methyl groups:
-
Solvent Selection: Use Chloroform-d (
) (99.8% D) containing 0.03% v/v TMS as an internal reference.[1]-
Why:
minimizes viscosity broadening compared to DMSO, allowing for sharper resolution of the ~5 Hz coupling constant.[1]
-
-
Concentration: Dissolve 5–10 mg of the sample in 0.6 mL of solvent.
-
Caution: Over-concentration (>20 mg) can cause peak broadening and shift the acidic protons (though none are present here, stacking effects can shift aromatic peaks).[1]
-
-
Filtration: Filter the solution through a cotton plug into the NMR tube to remove inorganic salts (e.g., KBr, NaBr) from the synthesis workup, which can cause shimming issues.[1]
Instrument Parameters
-
Pulse Sequence: Standard 1H (zg30).
-
Scans (NS): 16 (sufficient for >5 mg sample).[1]
-
Relaxation Delay (D1): Set to 1.0 s (minimum) to ensure full relaxation of the isolated methyl protons for accurate integration.
-
Spectral Width: -2 to 14 ppm.
Structural Connectivity Diagram
The following diagram visualizes the chemical shift logic used to confirm the structure.
Figure 2: Structural assignment logic correlating proton environment to expected chemical shift.
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Authoritative source for pyridine coupling constants and chemical shift prediction rules).
-
Reich, H. J. (2024).[1] Proton NMR Data - Chemical Shifts of Pyridines. University of Wisconsin-Madison Chemistry.[1] (Database of heterocyclic chemical shifts).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1] (Standard reference for interpreting vicinal coupling in heteroaromatics).
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 12613264 (this compound). (Source for molecular weight and general identifiers).
Sources
Technical Guide: IR Spectroscopy Characterization of Methyl 2-bromo-4-methylnicotinate
This guide details the infrared (IR) spectroscopy characterization of Methyl 2-bromo-4-methylnicotinate , a critical heterocyclic intermediate used in the synthesis of PI3K inhibitors and other kinase-targeting pharmaceuticals.
Unlike standard datasheets, this guide focuses on comparative differentiation —equipping researchers to distinguish the target compound from its structural isomers, precursors, and common synthetic byproducts using spectral fingerprints.
Compound: this compound CAS: 65169-34-2 (Analogous/Generic Reference) IUPAC: Methyl 2-bromo-4-methylpyridine-3-carboxylate Molecular Formula: C₉H₁₀BrNO₂
Core Spectroscopic Profile
The IR spectrum of this compound is dominated by the interplay between the electron-deficient pyridine ring and the ester functionality. Due to the 2,3,4-substitution pattern , steric crowding between the bromine (C2), ester (C3), and methyl (C4) groups influences the carbonyl stretching frequency, often shifting it to higher wavenumbers compared to unhindered nicotinates due to reduced conjugation (steric inhibition of resonance).
Diagnostic Peak Assignments
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Mechanistic Insight |
| Ester Carbonyl | 1730 – 1745 | Strong | ν(C=O) Stretch | Shifted higher than typical conjugated esters (~1720) due to steric twist of the ester group out of the pyridine plane. |
| Aromatic C-H | 3030 – 3080 | Weak | ν(Csp²-H) Stretch | Characteristic of the pyridine ring protons (H5, H6). |
| Methyl C-H | 2950 – 2990 | Medium | ν(Csp³-H) Stretch | Asymmetric/Symmetric stretching of the -CH₃ (ring) and -OCH₃ (ester) groups. |
| Pyridine Ring | 1570 – 1590 | Medium | ν(C=N, C=C) | Skeletal ring vibrations; often split into doublet bands due to asymmetry. |
| Ester C-O | 1250 – 1290 | Strong | ν(C-O-C) Stretch | Diagnostic "fingerprint" for methyl esters; usually the second strongest peak. |
| Carbon-Bromine | 650 – 750 | Weak/Med | ν(C-Br) Stretch | Often obscured in the fingerprint region but critical for confirming halogenation. |
Comparative Analysis: Product vs. Alternatives
In drug development, "performance" in characterization is defined by the ability to rule out impurities. The following table contrasts the target molecule with its most likely synthetic contaminants.
Differentiation Matrix
| Compound | Key Structural Difference | Distinguishing IR Feature (vs. Target) |
| Target: this compound | 2,3,4-Substituted Pyridine | Sharp C=O at ~1735 cm⁻¹ ; Clean fingerprint. |
| Alternative A: 2-Bromo-4-methylnicotinic Acid | Precursor (Unreacted Acid) | Broad O-H stretch (2500–3300 cm⁻¹) ; C=O shifts to ~1700 cm⁻¹ (dimer). |
| Alternative B: Methyl 2-hydroxy-4-methylnicotinate | Hydrolysis/Tautomer Impurity | Amide-like C=O (~1650 cm⁻¹) due to 2-pyridone tautomer; Broad N-H stretch. |
| Alternative C: Methyl 2-bromo-5-methylnicotinate | Regioisomer (Isomeric Impurity) | Fingerprint Region Shift: Out-of-plane (OOP) bending patterns differ. Target (2 adjacent H's) vs Isomer (isolated H's). |
Experimental Protocol: Self-Validating Workflow
To ensure data integrity (Trustworthiness), follow this Attenuated Total Reflectance (ATR) protocol. This method minimizes sample preparation errors common with KBr pellets (e.g., water absorption).
Step-by-Step Methodology
-
System Blanking:
-
Clean ATR crystal (Diamond/ZnSe) with isopropanol.
-
Acquire background spectrum (Air) with 32 scans at 4 cm⁻¹ resolution.
-
Validation: Ensure baseline is flat with <0.5% noise level.
-
-
Sample Deposition:
-
Place ~2-5 mg of solid this compound on the crystal.
-
Apply high pressure using the anvil clamp.
-
Why: High pressure ensures intimate contact, critical for the high-refractive-index pyridine ring to register sharp peaks.
-
-
Acquisition:
-
Scan range: 4000 – 600 cm⁻¹.
-
Scans: 16 (Screening) or 64 (Publication).
-
-
Post-Processing:
-
Apply ATR correction (if comparing to transmission libraries).
-
Baseline correct only if significant drift is observed.
-
Decision Logic for Impurity Identification
The following diagram illustrates the logical pathway to validate the target compound against common synthesis failures.
Caption: Logical workflow for distinguishing this compound from acid precursors, pyridone tautomers, and regioisomers using key spectral regions.
Scientific Rationale & Mechanism
The differentiation of the 2-bromo-4-methyl substitution pattern relies on the "Ortho Effect."
-
Steric Inhibition of Resonance: The bulky bromine atom at position 2 and the methyl group at position 4 flank the ester at position 3. This forces the carbonyl group to rotate out of the plane of the pyridine ring.
-
Spectral Consequence: This de-conjugation increases the bond order of the C=O bond, raising its vibrational frequency to ~1735 cm⁻¹ , significantly higher than the ~1720 cm⁻¹ observed in unhindered methyl nicotinates [1]. This shift is a primary quality attribute (PQA) for verifying the correct regioisomer.
References
Safety Operating Guide
Methyl 2-bromo-4-methylnicotinate proper disposal procedures
[1]
Executive Summary: Immediate Action Plan
Do not dispose of Methyl 2-bromo-4-methylnicotinate down the drain or in general trash.
This compound is a halogenated organic ester . It requires high-temperature incineration with specific flue-gas scrubbing to prevent the release of toxic byproducts (e.g., hydrogen bromide, nitrogen oxides).
| Parameter | Directive |
| Waste Stream | Halogenated Organic Waste (Liquid or Solid) |
| Container Labeling | Must explicitly state "Halogenated" and list full chemical name.[1] |
| Incompatibility | DO NOT MIX with strong acids, bases (hydrolysis risk), or oxidizers.[1] |
| PPE Requirement | Nitrile gloves, safety goggles, lab coat. (Double glove recommended if handling pure oil/solid). |
Chemical Profile & Disposal Rationale[1][2][3][4][5][6]
To ensure compliance and safety, one must understand the chemical nature of the waste.[2] this compound (CAS: 1150617-65-2 or analogs) poses specific disposal challenges due to its functional groups.
-
Halogen Content (Bromine): The presence of bromine classifies this as a "Halogenated Waste." Standard incineration of non-halogenated organics is insufficient. If incinerated without scrubbers, this compound releases Hydrogen Bromide (HBr) gas, a corrosive environmental toxin.
-
Pyridine Ring: Nitrogen-containing aromatics can generate Nitrogen Oxides (NOx) upon combustion.
-
Ester Functionality: The methyl ester is susceptible to hydrolysis. Mixing this waste with aqueous acidic or basic waste streams can trigger exothermic hydrolysis, generating 2-bromo-4-methylnicotinic acid and methanol in the waste container. This reaction must be avoided in storage.
Waste Segregation Workflow
Effective disposal begins at the bench. Use the following decision logic to segregate waste streams immediately after generation.
Figure 1: Decision tree for segregating halogenated pyridine ester waste streams.
Detailed Operational Protocols
Protocol A: Liquid Waste (Mother Liquors & Solutions)
Context: Used for reaction mixtures, HPLC effluents, or dissolved residues.
-
Selection: Choose a High-Density Polyethylene (HDPE) or glass carboy compatible with solvents.
-
Labeling: Attach a hazardous waste tag before adding waste.
-
Transfer: Use a funnel to prevent spills. Leave at least 10% headspace in the container to allow for thermal expansion.
-
Closure: Cap tightly immediately after use. Do not leave funnels in open bottles.
Protocol B: Solid Waste (Contaminated Debris)
Context: Silica gel from columns, contaminated gloves, paper towels, and weighing boats.
-
Containment: Use a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).
-
Segregation: Do not mix with "Sharps" (needles/blades) to prevent bag puncture.
-
Silica Gel: If the compound was purified via flash chromatography, the silica gel contains residual halogenated compound. This entire solid mass must be treated as hazardous waste.
-
Note: Allow volatile solvents to evaporate from silica in a fume hood only if permitted by local air quality regulations; otherwise, bag immediately to contain vapors.
-
-
Sealing: Twist and tape the bag neck (gooseneck seal) or use a zip-tie. Place inside a secondary container (drum or box).
Protocol C: Empty Containers & Glassware
Context: Original shipment bottles or reaction flasks.
-
Triple Rinse: Rinse the empty container three times with a compatible solvent (e.g., acetone or ethanol).
-
Rinsate Disposal: Pour all three rinses into the Liquid Halogenated Waste container (Protocol A).
-
Defacing: Cross out or remove the original label.[3]
-
Disposal:
-
If P-Listed (Unlikely): If the specific facility classifies this as acutely toxic (P-list), the container itself is hazardous waste.[2]
-
Standard: Once triple-rinsed, place in the "Broken Glass/Lab Glass" puncture-resistant box.
-
Emergency Contingencies: Spills
In the event of a spill outside the fume hood:
-
Evacuate & Ventilate: Remove personnel from the immediate area.
-
PPE: Don nitrile gloves, lab coat, and safety goggles. If the spill is large (>100mL) or outside a ventilated area, respiratory protection may be required.
-
Absorb: Use a universal spill pad or vermiculite. Do not use paper towels for large spills (rapid evaporation risk).
-
Clean: Wipe the area with soap and water after bulk removal.
-
Dispose: Place all absorbent materials into the Solid Hazardous Waste stream.
Regulatory & Compliance Data
| Property | Specification | Regulatory Implication |
| EPA Waste Code | D001 (if in flammable solvent)F002/F005 (if spent solvent mix)Generic: Halogenated Organic | Requires incineration at >1000°C with scrubbers. |
| Flash Point | Varies by solvent (Compound >100°C) | Segregate from oxidizers to prevent fire. |
| Reactivity | Stable (Avoid strong bases) | Risk of hydrolysis; keep pH neutral in waste. |
| RCRA Status | Hazardous | Must be shipped by licensed hauler within 90/180 days. |
References
-
United States Environmental Protection Agency (EPA). Hazardous Waste Listings: Solvents (F-List) and P/U Lists. RCRA Regulations 40 CFR Part 261.[6] [Link]
-
Princeton University EHS. Laboratory Waste Disposal Guide: Halogenated vs. Non-Halogenated Solvents. [Link]
-
University of Pennsylvania (EHRS). Chemical Waste Segregation and Flow Chart. [Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-bromo-4-methylnicotinate
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals working with Methyl 2-bromo-4-methylnicotinate. Moving beyond a simple checklist, we delve into the causality behind each procedural step, ensuring a self-validating system of safety that builds confidence and protects you and your research.
Hazard Assessment: Understanding the Risks
This compound is a compound that demands careful handling. Based on data for structurally related compounds, its primary hazards are categorized under the Globally Harmonized System (GHS) as follows:
-
Skin Irritation (Category 2, H315): Causes skin irritation upon direct contact.[1][2] Prolonged exposure can lead to inflammation and discomfort.
-
Serious Eye Irritation (Category 2, H319): Poses a significant risk to vision, causing serious irritation if it comes into contact with the eyes.[1][2]
-
Respiratory Irritation (Category 3, H335): Inhalation of dust or aerosols may cause respiratory tract irritation, leading to symptoms like coughing and shortness of breath.[1][2]
-
Aquatic Hazard (Acute, Category 3, H402): Harmful to aquatic life, necessitating mindful disposal procedures.[1]
These classifications are the foundation of our personal protective equipment (PPE) strategy. The goal is to create an impermeable barrier between you and the chemical, mitigating all potential routes of exposure.
Core Protective Equipment: Your First Line of Defense
Adherence to the following PPE standards is mandatory when handling this compound in any quantity.
Eye and Face Protection
Given the severe eye irritation risk, eye protection is non-negotiable.
-
Minimum Requirement: Tightly fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are essential.[3] These create a seal around the eyes, offering protection from splashes, dust, and vapors that standard safety glasses cannot provide.
-
Enhanced Protection: For procedures with a higher risk of splashing (e.g., handling quantities greater than 5g, transfers between vessels, or heating solutions), a full-face shield must be worn in addition to chemical splash goggles.[4] This provides a secondary layer of protection for the entire face.
Skin and Body Protection
-
Hand Protection: Chemical-resistant gloves are critical. Nitrile gloves are a suitable initial choice, but it is imperative to inspect them for any signs of degradation or puncture before each use.[3][5] For prolonged operations or when handling larger quantities, consider double-gloving or using thicker, heavy-duty nitrile or neoprene gloves. Always use the proper glove removal technique to avoid contaminating your skin.[5]
-
Body Protection: A flame-retardant lab coat is recommended.[3] At a minimum, a 100% cotton lab coat should be worn and kept fully buttoned. Ensure it has long sleeves. Long pants and closed-toe shoes are mandatory to cover all exposed skin.[6] For large-scale work, a chemical-resistant apron or impervious coveralls may be necessary.[7]
Respiratory Protection
The risk of respiratory irritation from inhaling the compound as a dust or aerosol dictates the need for respiratory protection, especially when handling the solid form outside of a certified chemical fume hood.[2][7]
-
Standard Operations: All handling of solid this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[8]
-
If a Fume Hood is Unavailable: For nuisance exposures, such as weighing small quantities in an area with good general ventilation, a P95 (US) or P1 (EU EN 143) particle respirator is advised.[3][5]
-
Higher Risk Scenarios: If there is a potential for exceeding exposure limits or generating significant dust, a full-face respirator with appropriate combination cartridges (e.g., OV/AG/P99 in the US or ABEK-P2 in the EU) should be used.[3][4] A proper fit test and training are required for tight-fitting respirators.
PPE Selection Matrix for Key Laboratory Tasks
This table provides at-a-glance guidance for selecting appropriate PPE based on the specific task.
| Task/Scale of Work | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid (<1g) | Chemical Splash Goggles | Nitrile Gloves | Lab Coat, Long Pants, Closed-toe Shoes | Recommended: Work in a fume hood or ventilated enclosure. If not possible, a P95/P1 respirator.[3][5] |
| Preparing Solutions | Chemical Splash Goggles & Face Shield | Nitrile Gloves (consider double-gloving) | Lab Coat, Long Pants, Closed-toe Shoes | Mandatory: Perform in a certified chemical fume hood. |
| Running Reactions | Chemical Splash Goggles & Face Shield | Nitrile or Neoprene Gloves | Lab Coat, Long Pants, Closed-toe Shoes | Mandatory: Perform in a certified chemical fume hood. |
| Handling Spills | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile or Butyl Gloves | Chemical-resistant Apron or Coveralls | Full-face respirator with combination cartridges.[3][7] |
Operational Plan: Step-by-Step PPE Protocol
A disciplined approach to donning and doffing PPE is crucial to prevent cross-contamination.
Donning (Putting On) PPE
-
Preparation: Verify that all PPE is clean, in good condition, and fits correctly. Ensure an eyewash station and safety shower are accessible.[8]
-
Body Protection: Don your lab coat, ensuring it is fully buttoned.
-
Respiratory Protection: If required, perform a seal check on your respirator.
-
Eye/Face Protection: Put on your chemical splash goggles, followed by a face shield if the task requires it.
-
Hand Protection: Don your gloves, pulling the cuffs over the sleeves of your lab coat to create a seal.
Doffing (Taking Off) PPE
This sequence is designed to contain contamination.
-
Gloves: Remove gloves first. Using the proper technique (glove-to-glove, then skin-to-skin), peel them off without touching the outer contaminated surface. Dispose of them immediately in a designated waste container.[5]
-
Face Shield/Goggles: Remove the face shield, followed by the goggles, handling them by the straps.
-
Lab Coat: Unbutton the lab coat and roll it outwards, containing any potential contamination on the inside.
-
Respirator: Remove the respirator last.
-
Hygiene: Wash your hands and any exposed skin thoroughly with soap and water immediately after removing all PPE.[2]
Disposal of Contaminated PPE and Materials
Proper disposal prevents environmental contamination and accidental exposure.
-
Contaminated PPE: All disposable PPE, such as gloves, must be discarded into a suitable, clearly labeled, and sealed container for hazardous waste.[5]
-
Chemical Waste: Unused product and reaction waste must be disposed of as hazardous chemical waste through an approved disposal plant, in accordance with local, state, and federal regulations.[2][9] Do not pour down the drain.[5]
Visual Guide: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. solutions.covestro.com [solutions.covestro.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
